molecular formula C19H24N4O4 B5966521 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide

Cat. No. B5966521
M. Wt: 372.4 g/mol
InChI Key: NIFIKIZIJFMALE-UHFFFAOYSA-N
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Description

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide, also known as ABT-288, is a novel nicotinic acetylcholine receptor agonist that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders.

Mechanism of Action

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and prefrontal cortex, brain regions that are critical for learning and memory. Activation of the α7 receptor by N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide leads to an increase in the release of acetylcholine and other neurotransmitters, which enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to improve cognitive function and memory performance in preclinical models of cognitive impairment. In addition, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, which enhances synaptic plasticity and improves cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the risk of off-target effects. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide is its relatively short half-life, which may require frequent dosing in clinical studies.

Future Directions

For N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide include further preclinical studies to optimize dosing and evaluate its efficacy in various neurological disorders. In addition, clinical studies are needed to evaluate the safety and efficacy of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide in humans. Further research is also needed to explore the potential of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide as a therapeutic agent for other cognitive disorders.

Synthesis Methods

The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide involves a multistep process that starts with the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-hydroxy-1-piperidinyl)-3-pyridinecarboxaldehyde in the presence of a base to yield the desired product, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide.

Scientific Research Applications

N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,6-dimethoxynicotinamide has been shown to improve cognitive function and memory performance in a dose-dependent manner.

properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2,6-dimethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-26-16-8-7-15(19(22-16)27-2)18(25)21-11-13-5-3-9-20-17(13)23-10-4-6-14(24)12-23/h3,5,7-9,14,24H,4,6,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFIKIZIJFMALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCCC(C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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